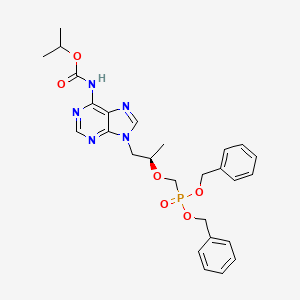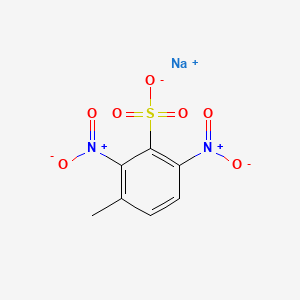![molecular formula C7H11N3O B13827467 (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the amino and hydroxyl groups.
Tetrahydroimidazo[1,2-a]pyridine: Similar structure but different functional groups.
Uniqueness
The presence of both amino and hydroxyl groups in (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H11N3O/c8-6-3-5(11)4-10-2-1-9-7(6)10/h1-2,5-6,11H,3-4,8H2/t5-,6+/m0/s1 |
InChI Key |
BRRFDBBWZMGTKW-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@@H](CN2C=CN=C2[C@@H]1N)O |
Canonical SMILES |
C1C(CN2C=CN=C2C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)

![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)







